
3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
A novel synthesis of oxazolidine-2,4-diones has been reported, which involves an efficient fixation of CO2 with 3-aryl-2-alkynamides . This method leads to an efficient assembly of oxazolidine-2,4-diones .Molecular Structure Analysis
Oxazolidinones are characterized by a chemical structure that includes the oxazolidone ring with the S configuration of the substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .Chemical Reactions Analysis
Oxazolidinones are a biologically important five-membered heterocyclic ring having almost all types of biological activities . The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included .Physical And Chemical Properties Analysis
The molecular weight of 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride is 208.64 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Oxazolidines
3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride: is used in the synthesis of functionalized oxazolidines, which are crucial structural units in many biologically active compounds. These oxazolidines serve as key intermediates for producing various chemical compounds, including mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones . The synthesis often involves multicomponent reactions using 1,2-amino alcohols as starting materials.
Development of Antibiotics
This compound plays a significant role in the development of oxazolidinone antibiotics. These antibiotics are unique due to their mechanism of action, which assures high efficiency and low susceptibility to resistance mechanisms. They are particularly effective against multidrug-resistant Gram-positive bacteria .
Treatment of Infectious Diseases
Oxazolidine derivatives, including 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride , are explored for their potential in treating infectious diseases. They are studied for their efficacy in inhibiting protein synthesis in bacteria, which is a critical aspect of combating bacterial infections .
Research in Chronic Diseases
The role of oxazolidine derivatives in the treatment of chronic non-communicable diseases (CNCDs) is an area of active research. These compounds are investigated for their therapeutic potential in various chronic conditions, potentially offering new avenues for treatment .
Analytical Chemistry Applications
In analytical chemistry, 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride is utilized for the analytical determination of oxazolidinones in different matrices. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometer detectors are commonly used .
Drug Delivery Systems
The compound is also significant in the development of drug delivery systems, especially for overcoming the poor water solubility of oxazolidinones. Research is focused on enhancing the bioavailability and therapeutic efficacy of these antibiotics through innovative delivery methods .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(2-aminobutyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c1-2-5(8)3-9-6(10)4-12-7(9)11;/h5H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTQTJWPAPWNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=O)COC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



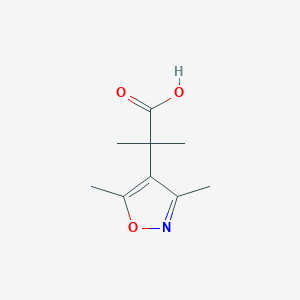

![Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate](/img/structure/B1446719.png)
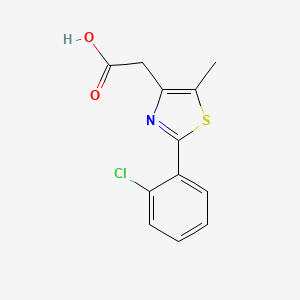

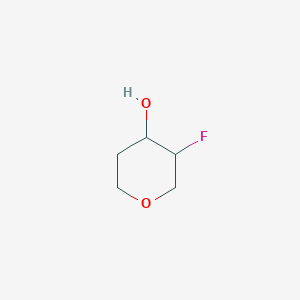

![3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446729.png)

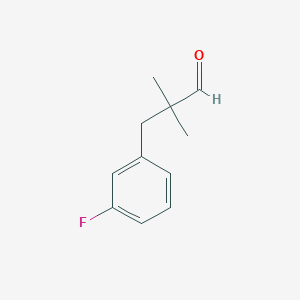

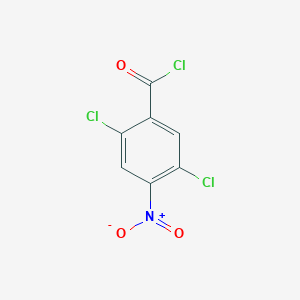
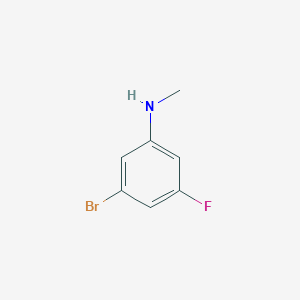
![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1446736.png)